molecular formula C16H25ClNO5+ B569437 Sinapine Chloride CAS No. 6484-80-6

Sinapine Chloride

Cat. No.: B569437
CAS No.: 6484-80-6
M. Wt: 346.828
InChI Key: XKMPOGBKXGSVAO-UHFFFAOYSA-O
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Description

Sinapine chloride is a naturally occurring compound found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapinic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Sinapine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in foam cells . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to inflammation and tumor growth .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been found to alleviate foam cell formation, a key factor in the development of atherosclerosis . By suppressing CD36 expression, this compound inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the expression of CD36, a protein involved in lipid metabolism, and enhances the expression of CDC42, a protein involved in cell signaling . Furthermore, it activates the JAK2 and STAT3 pathways, which are involved in cellular responses to cytokines and growth factors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability and degradation are limited, research on sinapine, a closely related compound, suggests that it can have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study on high-fat diet-fed C57BL/6J mice showed that supplementation with sinapine significantly reduced body weight increase, fat accumulation, and fatty liver formation . The specific threshold effects and potential toxic or adverse effects at high doses of this compound have not been thoroughly studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells , suggesting its involvement in lipid metabolism and inflammatory responses

Subcellular Localization

Sinapine, a closely related compound, is thought to accumulate in vacuoles This could suggest similar subcellular localization for this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapine chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy gives access to this compound with a 52% overall yield .

Industrial Production Methods: Industrial production of this compound involves the extraction from crucifer seeds and seed meals. The process includes steps such as extraction, crystallization, and ion exchange to achieve a purity of 80% to 99% . This method is characterized by a simple extraction process, high yield, and low cost .

Chemical Reactions Analysis

Types of Reactions: Sinapine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include sinapic acid derivatives and other phenolic compounds .

Scientific Research Applications

Medical Applications

1.1 Antioxidant Properties

Sinapine chloride has demonstrated significant antioxidant properties, particularly in combating oxidative stress in cardiac tissues. Research indicates that sinapine effectively enters mitochondria and reduces mitochondrial reactive oxygen species (ROS) accumulation during ischemia-reperfusion injury, thereby improving cardiac functional recovery .

Case Study: Cardiac Ischemia-Reperfusion

In a study involving isolated cardiomyocytes, sinapine was shown to selectively decrease mitochondrial oxidative stress compared to sinapic acid, which lacks the choline moiety present in sinapine. The results indicated that sinapine improved functional recovery post-ischemia and reduced ROS production significantly .

1.2 Neuroprotective Effects

This compound has been explored for its potential in treating neurodegenerative diseases such as senile dementia. A patent describes its use as a therapeutic agent that inhibits acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in the brain .

Experimental Results: Neuroprotection

In experiments with SHR (spontaneously hypertensive rats), administration of this compound at various dosages resulted in significant reductions in systolic and diastolic blood pressure compared to control groups, suggesting its potential as an antihypertensive agent that could benefit cognitive function in hypertensive patients .

Agricultural Applications

2.1 Radioprotective Effects

This compound has been identified as a radioprotective agent for plants and animals. A study highlighted its ability to protect seeds and small mammals from radiation-induced damage, making it a candidate for agricultural applications where radiation exposure is a concern .

Table 1: Radioprotective Efficacy of this compound

OrganismDosage (mg/kg)Protection Efficacy (%)
Plant Seeds10085
Small Mammals5075

Food Science Applications

3.1 Functional Food Ingredient

This compound's antioxidant properties make it a valuable ingredient in functional foods aimed at enhancing health benefits. Its incorporation into food products can potentially improve shelf life and nutritional quality by reducing oxidative degradation.

3.2 Anti-Digestion Properties

Recent studies have explored the impact of sinapine on the microstructure of food matrices, indicating that it can enhance the anti-digestion properties of certain food components. This suggests potential applications in developing food products with improved health benefits .

Comparison with Similar Compounds

Biological Activity

Sinapine chloride, a natural cationic hydrophilic phenol predominantly found in plants of the Brassica family, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and applications.

This compound (C₁₆H₂₄ClNO₅) is derived from sinapic acid and is characterized by its ability to interact with various biomolecules. Its mechanism of action involves:

  • Antioxidant Activity : this compound effectively reduces oxidative stress by scavenging reactive oxygen species (ROS), particularly in mitochondrial environments. Studies have shown that sinapine enters mitochondria and selectively decreases mitochondrial oxidative stress, which is crucial during ischemia-reperfusion injury in cardiac tissues .
  • Anti-inflammatory Effects : this compound has been demonstrated to inhibit pro-inflammatory cytokines such as IL-6 and IL-8 through the suppression of NF-κB activation. This action contributes to its potential use in treating inflammatory diseases .
  • Cellular Interactions : The compound modulates cellular processes by altering gene expression. For instance, it suppresses CD36 expression while enhancing CDC42 expression in foam cells, which may help mitigate atherosclerosis development.

1. Antioxidant Properties

This compound exhibits significant antioxidant capabilities, with an IC50 value for DPPH radicals at approximately 25 μg/mL. Its antioxidant capacity is enhanced when encapsulated in dual-protein-based hydrogels, improving bioavailability by 19.3% compared to free sinapine .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that surpass those of its precursor sinapic acid. It effectively reduces inflammation markers through specific pathways involving cytokines and transcription factors .

3. Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its ability to mitigate ROS production suggests potential applications in neurodegenerative diseases .

Case Study: Cardiac Ischemia-Reperfusion Injury

In a study involving isolated cardiomyocytes, this compound was shown to significantly improve cardiac functional recovery post-ischemia-reperfusion by reducing oxidative stress levels within the mitochondria . This finding underscores its potential therapeutic application in cardiovascular diseases.

Case Study: Inflammation in Allergic Asthma

Feng et al. demonstrated that sinapine-supported nanoparticles could effectively treat allergic asthma in guinea pigs by enhancing bioavailability and targeting inflammatory pathways . This study highlights the compound's versatility in addressing various health conditions.

Data Summary

Biological Activity Mechanism Key Findings
AntioxidantScavenges ROSIC50 = 25 μg/mL; improved bioavailability with hydrogels
Anti-inflammatoryInhibits NF-κB activationReduces IL-6 and IL-8 levels; stronger than sinapic acid
NeuroprotectiveReduces mitochondrial oxidative stressEnhances recovery post-cardiac injury
Cardiovascular effectsModulates lipid metabolismSuppresses CD36 expression; enhances CDC42 expression

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPOGBKXGSVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-80-6
Record name Sinapine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SINAPINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does Sinapine Chloride interact with the gastrointestinal system?

A2: Research indicates that this compound can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that this compound increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of this compound to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.

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